5-Bromo-2-oxoindoline-7-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

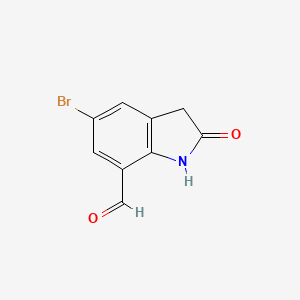

5-Bromo-2-oxoindoline-7-carbaldehyde is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is significant in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom at the 5th position, an oxo group at the 2nd position, and an aldehyde group at the 7th position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxoindoline-7-carbaldehyde typically involves the bromination of 2-oxoindoline followed by formylation. One common method includes the reaction of 2-oxoindoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position. This is followed by a formylation reaction using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 7th position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxoindoline-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products Formed

Oxidation: 5-Bromo-2-oxoindoline-7-carboxylic acid.

Reduction: 5-Bromo-2-oxoindoline-7-methanol.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-oxoindoline-7-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex indoline derivatives and heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxoindoline-7-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the derivatives synthesized from this compound. For instance, in medicinal chemistry, derivatives of this compound may interact with specific enzymes or receptors to exert their effects .

Comparison with Similar Compounds

Similar Compounds

2-Oxoindoline-5-carbaldehyde: Similar structure but lacks the bromine atom at the 5th position.

5-Bromo-2-oxoindoline-3-carbaldehyde: Similar structure but has the aldehyde group at the 3rd position instead of the 7th.

5-Bromo-2-oxoindoline-7-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.

Uniqueness

5-Bromo-2-oxoindoline-7-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Biological Activity

5-Bromo-2-oxoindoline-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrN₂O |

| Molecular Weight | 237.05 g/mol |

| CAS Number | 2089311-07-7 |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with the minimum inhibitory concentration (MIC) values demonstrating notable potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies demonstrate cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 (breast) | 15 |

| A549 (lung) | 20 |

| HT-29 (colon) | 25 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential lead for further anticancer drug development.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.

Study on Antimicrobial Activity

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound had superior activity compared to other tested derivatives, suggesting structural modifications could enhance its antimicrobial profile .

Study on Anticancer Properties

In a study focused on the anticancer properties of indole derivatives, researchers found that this compound significantly inhibited the growth of MDA-MB-231 cells. The study concluded that further investigation into its mechanism could reveal new therapeutic strategies for breast cancer treatment .

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

5-bromo-2-oxo-1,3-dihydroindole-7-carbaldehyde |

InChI |

InChI=1S/C9H6BrNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,4H,3H2,(H,11,13) |

InChI Key |

FRMIPZZSMSXTOG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)C=O)NC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.